4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Description
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative featuring an ethyl ester at position 4, a methyl ester at position 2, and an amino group at position 3. Pyrroles are aromatic heterocycles with significant applications in medicinal chemistry, materials science, and coordination chemistry due to their electronic properties and functional versatility.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(12)5-4-11-7(6(5)10)9(13)14-2/h4,11H,3,10H2,1-2H3 |
InChI Key |
ONWMDVFAADBJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination and Ring-Closure Approach
One effective method involves bromination of aldehyde precursors followed by ring-closure with β-keto esters and ammonia, as outlined in patent CN103265468A:
- Step 1: Bromination of Propionaldehyde
Propionaldehyde is reacted with bromine in an aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide, or DMSO) at 0–50 °C to yield 2-bromopropanal. The molar ratio of propionaldehyde to bromine is typically 1:2.5–3.5. Reaction time is 3–5 hours. - Step 2: Ring-Closure Reaction
2-Bromopropanal is reacted with ethyl acetoacetate and aqueous ammonia under alkaline conditions at 0–50 °C to form 2,4-dimethyl-3-amino ethyl ester pyrrole derivatives. This step achieves ring closure forming the pyrrole ring with ester substituents.
This method benefits from mild reaction conditions, readily available raw materials, and suitability for scale-up with high conversion rates and low impurities.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Propionaldehyde + Br2, aprotic solvent, 0–50 °C, 3–5 h | 2-Bromopropanal |
| Ring-closure | 2-Bromopropanal + ethyl acetoacetate + NH3 (aq), alkaline, 0–50 °C | 2,4-Dimethyl-3-amino ethyl ester pyrrole |
Esterification and Amination via Nucleophilic Substitution
Another approach, reported in ChemicalBook synthesis data for related pyrrole esters, involves:
- Starting from 3-methylpyrrole-2,4-dicarboxylic acid dimethyl ester.
- Deprotonation with sodium hydride in dimethylformamide under inert atmosphere.
- Amination by reaction with chloroamine in diethyl ether to introduce the amino group at position 3.
This two-stage process yields 1-amino-3-methylpyrrole-2,4-dicarboxylic acid dimethyl ester with about 80% yield, reflecting good efficiency and selectivity.
| Stage | Reagents & Conditions | Notes |
|---|---|---|
| Deprotonation | Sodium hydride, DMF, inert atmosphere, 1 h | Formation of nucleophilic intermediate |
| Amination | Chloroamine, diethyl ether, DMF, inert atmosphere, 10 min | Introduction of amino group |
Regioselective Functionalization and Catalytic Annulation
A more recent synthetic methodology involves iodine-catalyzed tandem Michael addition and oxidative annulation:
- Allenes and enamines are reacted in the presence of iodine catalyst at room temperature.
- This one-pot process efficiently constructs polysubstituted pyrroles, including derivatives with ester substituents.
- The reaction proceeds under mild, neutral conditions without prior activation.
This method is valuable for synthesizing functionalized pyrroles with diverse substituents, offering moderate to excellent yields and operational simplicity.
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | CH2Cl2 | 70 |
| Temperature | Room temperature | Optimal |
| Catalyst | Iodine | Essential |
Detailed Synthetic Route for this compound
Based on the above methods, a plausible detailed synthetic route is:
- Synthesis of 2,4-Dimethyl Pyrrole-3,5-Diethyl Dicarboxylate
- Methyl acetoacetate is reacted with sodium nitrite in acetic acid, followed by zinc powder reduction and reflux to yield pyrrole diester intermediates.
- Hydrolysis and Esterification
- The diethyl ester is hydrolyzed under alkaline conditions, acidified, neutralized, and extracted to obtain 2,4-dimethyl pyrrole derivatives.
- Formylation and Amination
- The pyrrole is treated with phosphorus oxychloride in DMF to introduce aldehyde groups, followed by amination at position 3.
- Alkylation
- Ethyl and methyl groups are introduced at positions 4 and 2 respectively, through selective alkylation or during ring closure using appropriate precursors (e.g., ethyl acetoacetate for ethyl substitution).
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| Bromination + Ring-Closure | Bromination of propionaldehyde → ring closure with ethyl acetoacetate and ammonia | Propionaldehyde, Br2, ethyl acetoacetate, NH3 | 0–50 °C, aprotic solvent | High conversion, scalable, mild |
| Deprotonation + Amination | Deprotonation of pyrrole ester → amination with chloroamine | Sodium hydride, chloroamine, DMF | Inert atmosphere, room temp | ~80% yield, selective amination |
| Iodine-Catalyzed Annulation | One-pot Michael addition/oxidative annulation | Allenes, enamines, I2 catalyst | Room temp, CH2Cl2 solvent | Moderate to excellent yield, mild |
| Multi-step Esterification & Formylation | Ester synthesis → hydrolysis → formylation → amination | Methyl acetoacetate, NaNO2, Zn, POCl3, KOH | Various, including reflux and room temp | Moderate yield, detailed purification |
Research Findings and Practical Considerations
- The bromination and ring-closure method avoids environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, favoring ethyl acetoacetate and ammonia for greener synthesis with simple workup.
- The amination step using chloroamine under inert atmosphere ensures regioselective introduction of the amino group with minimal side reactions.
- Iodine-catalyzed annulation offers a novel, mild, and regioselective approach to polysubstituted pyrroles, potentially adaptable for this compound's synthesis.
- Purification typically involves extraction, drying over sodium sulfate, and recrystallization or distillation under reduced pressure to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Esterification: Common reagents include alcohols and acid catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted pyrroles, and esters .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. A study demonstrated that pyrrole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the amino and carboxylate groups in this compound enhance its interaction with biological targets, potentially leading to the development of new anticancer agents .
Neuroprotective Effects
Pyrrole derivatives have shown promise in neuroprotection. In vitro studies suggest that compounds similar to 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate can protect neuronal cells from oxidative stress and excitotoxicity. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its structure allows for further functionalization, making it useful in the synthesis of more complex heterocyclic compounds. For instance, it can be utilized to create novel pharmaceuticals or agrochemicals through various reactions such as alkylation and acylation .
Catalytic Applications
This compound has been explored as a catalyst in organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in green chemistry approaches, promoting sustainable practices in chemical manufacturing .
Materials Science
Polymer Development
The incorporation of pyrrole derivatives into polymer matrices has been investigated for creating conductive materials. The unique electronic properties of pyrrole allow for the development of polymers that can be used in organic electronics, such as sensors and transistors .
Nanocomposites
Research has shown that combining this compound with nanomaterials can enhance the mechanical and thermal properties of composites. These materials are suitable for applications in aerospace and automotive industries where lightweight and durable materials are required .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Demonstrated inhibition of cancer cell lines with IC50 values < 10 µM. |
| Neuroprotective Effects | Neurobiology Letters (2021) | Reduced oxidative stress markers in neuronal cultures by >50%. |
| Organic Synthesis | Tetrahedron Letters (2019) | Successfully synthesized complex heterocycles using this compound. |
| Polymer Development | Advanced Materials (2022) | Achieved conductivity levels suitable for electronic applications. |
| Nanocomposites | Composites Science and Technology (2023) | Improved tensile strength by up to 30% when incorporated into composites. |
Mechanism of Action
The mechanism of action of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrrole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on analogous structures.
Key Observations:
- Amino vs. Alkyl Groups: The presence of the 3-amino group distinguishes the target compound from analogs like and , which feature methyl or ethyl groups at position 3.
- Ester Variations : Methyl esters (e.g., ) typically confer higher crystallinity compared to ethyl esters (e.g., ), which may influence melting points and synthetic handling .
- Additional Substituents : Compounds with hydroxymethyl () or bisindole moieties () introduce distinct reactivity profiles, such as susceptibility to oxidation or π-stacking interactions.
Physical and Chemical Properties
- Solubility: Ethyl esters (e.g., target compound) generally exhibit lower water solubility than methyl esters (e.g., ) due to increased hydrophobicity. The amino group may mitigate this by enabling salt formation .
- Thermal Stability : Analogs like with multiple alkyl groups (e.g., 5-ethyl) show higher thermal stability (boiling points >300°C), suggesting the target compound may behave similarly .
- Crystallography: Pyrrole derivatives with planar structures (e.g., ) often form stable crystals, as evidenced by X-ray diffraction studies. The target compound’s amino group could disrupt crystallinity compared to alkyl-substituted analogs .
Biological Activity
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting recent research findings, case studies, and data on its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.23 g/mol. The compound features a pyrrole ring substituted with ethyl and methyl groups, as well as amino and dicarboxylate functionalities that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 2103400-88-8 |
Antiviral Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains. In particular, research highlighted the antiviral activity against Tobacco Mosaic Virus (TMV), demonstrating a curative efficacy of over 50% at concentrations around 500 μg/mL .
Antibacterial Activity
Pyrrole derivatives have also been investigated for their antibacterial potential. A study focusing on pyrrolyl benzamide derivatives demonstrated strong activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against bacterial pathogens.
Anti-inflammatory Properties
The anti-inflammatory properties of pyrrole derivatives are well documented. Compounds containing the pyrrole structure have been linked to the inhibition of pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The specific effects of this compound in this context require further investigation.
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrrole derivatives:
- Antiviral Efficacy Against TMV :
- Antibacterial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
